![molecular formula C11H10N2O3S B184949 (5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one CAS No. 73855-61-5](/img/structure/B184949.png)
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one, also known as HATU, is a commonly used coupling reagent in peptide synthesis. It has gained popularity due to its high efficiency, low toxicity, and ease of use. HATU has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one activates carboxylic acids by forming an O-acylisourea intermediate. The intermediate then reacts with an amine to form an amide bond. This compound is highly efficient in activating carboxylic acids due to its ability to form a stable intermediate.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is a non-toxic reagent that is safe to handle.
实验室实验的优点和局限性
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has several advantages over other coupling reagents. It is highly efficient, easy to use, and produces high yields of pure products. This compound is also less toxic than other coupling reagents, making it safer to handle. However, this compound has some limitations. It is not suitable for the synthesis of peptides containing cysteine or histidine residues. This compound can also react with water to form impurities, resulting in lower yields and purity.
未来方向
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has great potential for future research. One area of research could be the development of new coupling reagents that are more efficient and have fewer limitations. Another area of research could be the use of this compound in the synthesis of complex peptides and proteins. This compound could also be used in the synthesis of peptide-based drugs and therapeutics. Overall, this compound is a valuable coupling reagent with many potential applications in scientific research.
合成方法
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is synthesized by reacting 2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one with O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (this compound) in the presence of a base such as triethylamine. The reaction yields this compound in high purity and yield.
科学研究应用
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has been widely used in peptide synthesis due to its high efficiency and low toxicity. It has been used in the synthesis of various peptides, including antimicrobial peptides, cyclic peptides, and peptide nucleic acids. This compound has also been used in the synthesis of proteins and glycopeptides.
属性
CAS 编号 |
73855-61-5 |
|---|---|
分子式 |
C11H10N2O3S |
分子量 |
250.28 g/mol |
IUPAC 名称 |
(2E,5E)-2-hydroxyimino-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)6-9-10(14)12-11(13-15)17-9/h2-6,15H,1H3,(H,12,13,14)/b9-6+ |
InChI 键 |
YBNAOFICFVJVBL-RMKNXTFCSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)NO |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=NO)S2 |
规范 SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B184867.png)
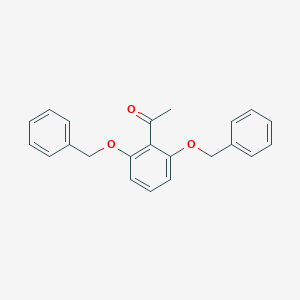
![3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B184872.png)
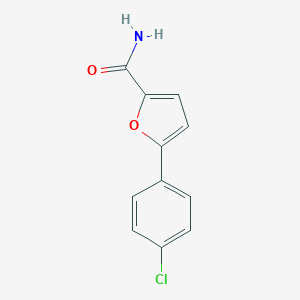

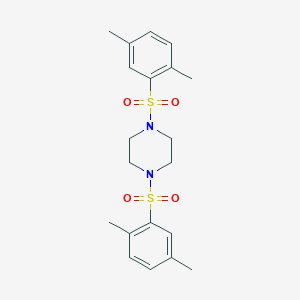
![4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid](/img/structure/B184881.png)
![1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B184882.png)

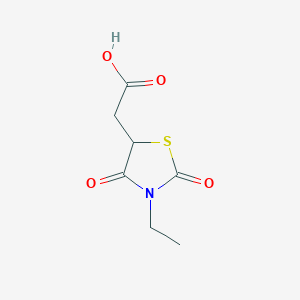
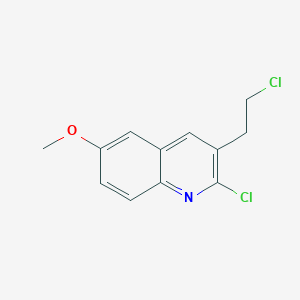

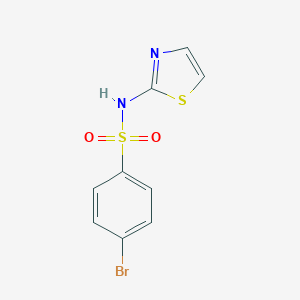
![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine](/img/structure/B184890.png)